(2S)-2-Amino-4-(naphthalen-2-ylamino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-L-Aspartyl beta-naphthylamide: is a compound with the molecular formula C14H14N2O3 and a molecular weight of 258.27 g/mol . It is a derivative of L-aspartic acid, where the carboxyl group of aspartic acid is condensed with the amino group of beta-naphthylamine . This compound is known for its applications in biochemical assays and research, particularly in the study of enzyme activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-L-Aspartyl beta-naphthylamide typically involves the condensation of L-aspartic acid with beta-naphthylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods: While specific industrial production methods for beta-L-Aspartyl beta-naphthylamide are not widely documented, the general approach involves large-scale synthesis using similar coupling reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Beta-L-Aspartyl beta-naphthylamide undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield L-aspartic acid and beta-naphthylamine.
Oxidation and Reduction:
Common Reagents and Conditions:
Hydrolysis: Typically carried out in acidic or basic conditions to break the amide bond.
Coupling Reactions: Dicyclohexylcarbodiimide (DCC) is commonly used as a coupling agent in the synthesis of beta-L-Aspartyl beta-naphthylamide.
Major Products:
Hydrolysis Products: L-aspartic acid and beta-naphthylamine.
Scientific Research Applications
Beta-L-Aspartyl beta-naphthylamide is widely used in scientific research, particularly in the following areas:
Biochemistry: It is used as a substrate in enzyme assays to study the activity of aminopeptidases.
Neuroscience: Research has shown its involvement in the study of brain and pituitary gland activities during different physiological states.
Reproductive Biology: The compound has been used to study enzyme activities in reproductive organs.
Mechanism of Action
The mechanism of action of beta-L-Aspartyl beta-naphthylamide involves its role as a substrate for aminopeptidases. These enzymes hydrolyze the compound to release L-aspartic acid and beta-naphthylamine . The hydrolysis reaction is facilitated by the presence of metal ions such as calcium, which activate the enzyme .
Comparison with Similar Compounds
Alpha-L-Glutamyl beta-naphthylamide: Another amino acid derivative used in similar biochemical assays.
L-Aspartic acid alpha-(beta-naphthylamide): A closely related compound with similar applications.
Uniqueness: Beta-L-Aspartyl beta-naphthylamide is unique due to its specific structure, which makes it a preferred substrate for certain aminopeptidases. Its ability to be hydrolyzed under specific conditions allows for detailed studies of enzyme activities .
Properties
Molecular Formula |
C14H14N2O3 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
(2S)-2-amino-4-(naphthalen-2-ylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C14H14N2O3/c15-12(14(18)19)8-13(17)16-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,15H2,(H,16,17)(H,18,19)/t12-/m0/s1 |
InChI Key |
HABVYSACTSEIEL-LBPRGKRZSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.